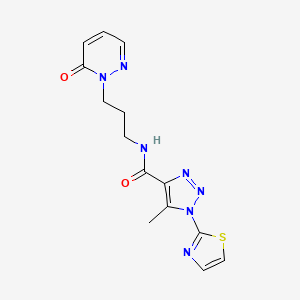
5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has drawn significant interest in various scientific fields due to its unique structural features. The combination of pyridazinone, thiazole, and triazole motifs within a single molecule affords it notable chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multistep organic synthesis strategies. The process begins with the preparation of intermediates such as pyridazinone, thiazole, and triazole units, which are subsequently coupled under specific conditions to form the final compound. Specific solvents, catalysts, and temperature controls are critical for the optimal yield of this synthesis.
Industrial Production Methods
In an industrial context, the synthesis would likely be scaled up using batch or continuous flow reactors to ensure consistent quality and efficiency. The control of reaction parameters is essential to maintain the purity and yield at a larger scale. Specific reagents like palladium catalysts and controlled atmospheres (e.g., nitrogen) might be employed to facilitate complex coupling reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is capable of undergoing a variety of chemical reactions including:
Oxidation: : This compound can be oxidized, typically using reagents such as m-chloroperbenzoic acid (mCPBA) or other peroxides, leading to oxidized products at the thiazole or pyridazinone rings.
Reduction: : Reduction reactions can be carried out using agents like sodium borohydride (NaBH4), often resulting in the reduction of carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions may be facilitated by halogenated derivatives of the compound, employing reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Some common reagents include:
Oxidizing agents: mCPBA, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, halides.
Major Products Formed
The reactions typically yield a variety of products depending on the specific pathways, such as:
Hydroxylated derivatives through oxidation.
Reduced alcohol forms of the original compound.
Substituted triazoles and thiazoles through nucleophilic substitutions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules, aiding in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity.
Biology
Biologically, the compound has been studied for its potential enzyme inhibition properties, which could make it valuable in the development of therapeutic agents targeting specific biochemical pathways.
Medicine
Medical research has explored its potential as an antimicrobial and antiviral agent due to the presence of multiple bioactive moieties within its structure. Its ability to inhibit enzyme systems relevant to disease processes is of particular interest.
Industry
Industrially, its robust chemical nature makes it a candidate for use in materials science, particularly in the creation of novel polymers and as a precursor in the synthesis of complex organic frameworks.
Wirkmechanismus
The exact mechanism of action for 5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with biological targets at the molecular level. The compound's action is believed to involve binding to specific enzymes or receptors, inhibiting their activity or altering their conformation. The presence of multiple heteroaromatic rings facilitates strong binding interactions, potentially disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds such as:
5-methyl-N-(3-(6-hydroxypyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide.
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide.
Uniqueness
The uniqueness of 5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution patterns, which confer distinct reactivity and biological activity compared to its analogs. The methyl group on the triazole ring, for example, can significantly influence its electron density and thus its interaction with biological targets. This compound's unique blend of heterocyclic structures also sets it apart from similar molecules in its class.
Eigenschaften
IUPAC Name |
5-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S/c1-10-12(18-19-21(10)14-16-7-9-24-14)13(23)15-5-3-8-20-11(22)4-2-6-17-20/h2,4,6-7,9H,3,5,8H2,1H3,(H,15,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLCGYIODSKQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
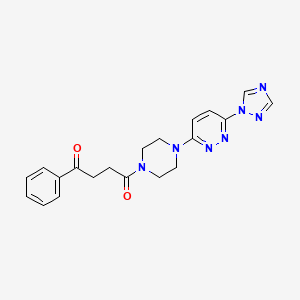
![3-fluoro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2796315.png)
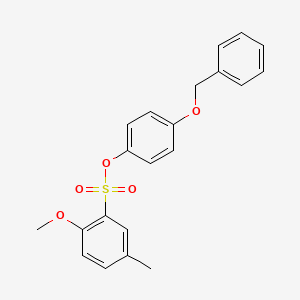
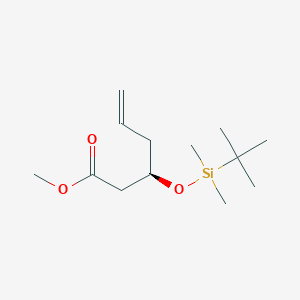
![N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2796321.png)
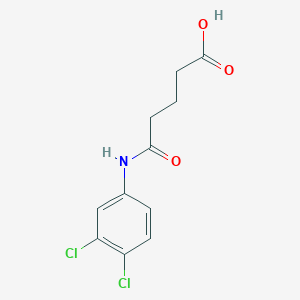
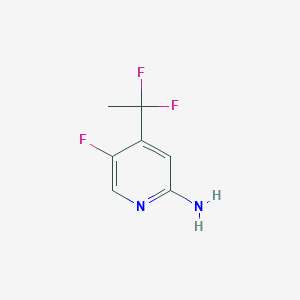
![3'-(3-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2796324.png)
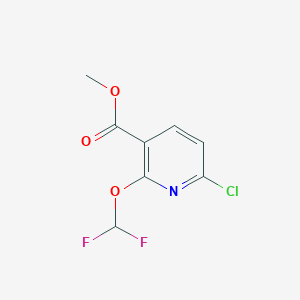
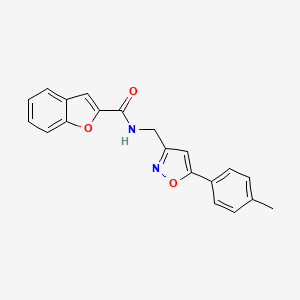
![tert-butyl3-[(aminocarbamothioyl)amino]azetidine-1-carboxylate](/img/structure/B2796328.png)

![Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796331.png)
![methyl 6-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2796336.png)
